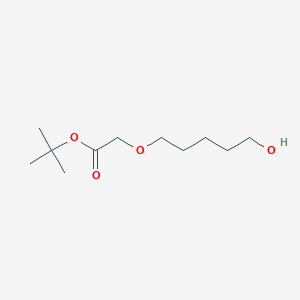
(5-Hydroxypentyloxy)-acetic acid tert-butyl ester
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common name, and CAS number. It may also include the type of compound it is (e.g., ester, alcohol, etc.) and its role or use in industry or research .
Molecular Structure Analysis
This involves examining the compound’s molecular formula, its atomic arrangement, and its 3D structure. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and density) and chemical properties (such as reactivity and stability) .Scientific Research Applications
Improved Selectivity in tert-Butyloxycarbonyl Group Removal
Bodanszky and Bodanszky (2009) discussed improving the selectivity of tert-butyloxycarbonyl group removal by using trifluoroacetic acid diluted with acetic acid, mitigating the acetylation of hydroxyl groups and formation of tert-butyl esters at free carboxyls. They suggested using phenols to dilute trifluoroacetic acid, enhancing the selectivity of the process and suppressing alkylation of amino acid side chains, making it suitable for partial deprotection in peptide synthesis (Bodanszky & Bodanszky, 2009).
Reversible Chain Transfer in Cationic Copolymerization
Hotta, Kanazawa, and Aoshima (2020) demonstrated the use of tert-butyl esters as chain transfer agents (CTAs) in the cationic copolymerization of vinyl ether and oxirane, offering a pathway for polymer chain end-functionalization. The process involved the reaction of the propagating species with tert-butyl acetate, leading to the formation of a polymer chain with an acetoxy group at one end and a tert-butyl group at the other, highlighting the potential of tert-butyl esters in polymer synthesis (Hotta, Kanazawa, & Aoshima, 2020).
Antimicrobial Activities of tert-Butyl Ester Derivatives
Miyazawa and Hashimoto (2002) explored the antimicrobial and bactericidal activities of various alkyl esters of 2-endo-hydroxy-1,8-cineole. They found that the tert-butyl acetate derivative displayed significant antimicrobial and bactericidal activities against test bacteria like Staphylococcus aureus, Escherichia coli, and Pseudomonas fluorescens. This suggests the potential of tert-butyl ester derivatives in developing new antimicrobial agents (Miyazawa & Hashimoto, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-(5-hydroxypentoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4/c1-11(2,3)15-10(13)9-14-8-6-4-5-7-12/h12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACAVVSSCIDMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxypentyloxy)-acetic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



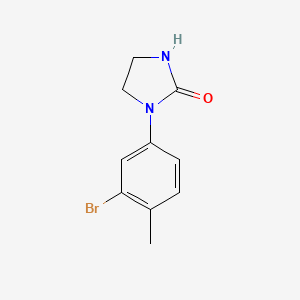
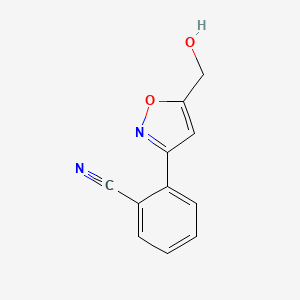
![4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine](/img/structure/B1450431.png)
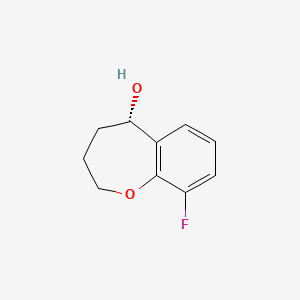
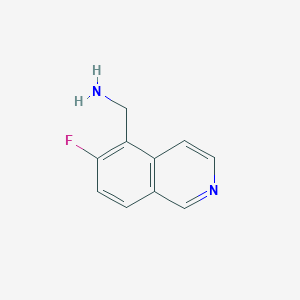
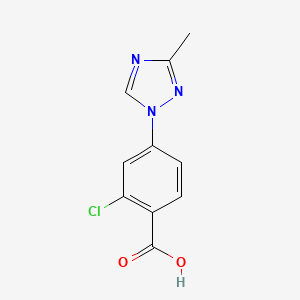
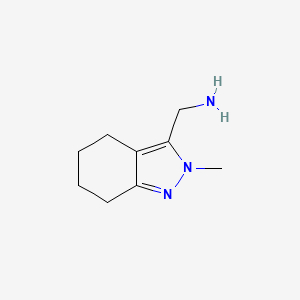
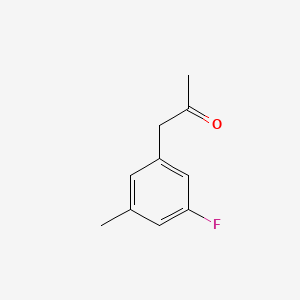
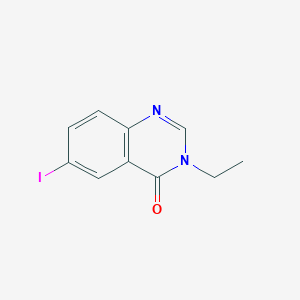

![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)
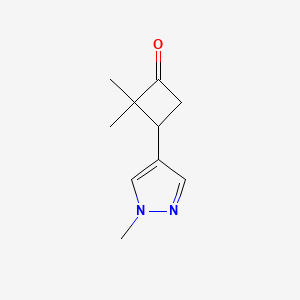
![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)
![Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B1450450.png)